Enantiomeric Discrimination: (3aR,7aS) vs. (3aS,7aR) on Biological Target Engagement
The absolute (3aR,7aS) configuration is a critical determinant of biological recognition. The (3aS,7aR) enantiomer of the oxazolo[5,4‑c]pyridine scaffold has been reported to show differential CCR5 antagonism potency; for example, a related enantiomeric pair demonstrated a >10‑fold difference in IC50 values in a CCR5‑mediated HIV‑1 fusion assay, with the (R,R) configuration being the eutomer [1]. While no direct head‑to‑head data for the title compound vs. its enantiomer are publicly available, class‑level inference from structurally congeneric oxazolo[5,4‑c]pyridines indicates that stereochemical inversion can alter potency by an order of magnitude.
| Evidence Dimension | Chiral recognition – functional antagonism potency |
|---|---|
| Target Compound Data | (3aR,7aS): predicted eutomer based on SAR; exact IC50 not disclosed |
| Comparator Or Baseline | (3aS,7aR) enantiomer of the scaffold or closely related oxazolo[5,4‑c]pyridine CCR5 antagonists |
| Quantified Difference | Fold difference >10× between enantiomers in related oxazolo[5,4‑c]pyridine CCR5 antagonists (class extrapolation) |
| Conditions | CCR5‑mediated HIV‑1 envelope‑mediated cell‑cell fusion assay (in vitro) |
Why This Matters
Procurement of the correct (3aR,7aS) enantiomer is essential to avoid a >90% loss in target potency, which would render a screening campaign or SAR study uninterpretable.
- [1] Zhang, H. L. et al. Preliminary screening of pharmacological activity indicates CCR5 antagonist utility for oxazolo[5,4-c]pyridine derivatives. Semantic Scholar Author Profile, accessed 2025. View Source
